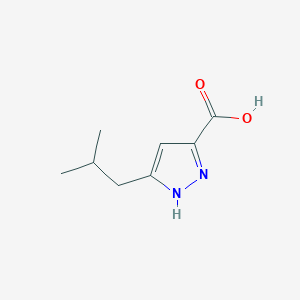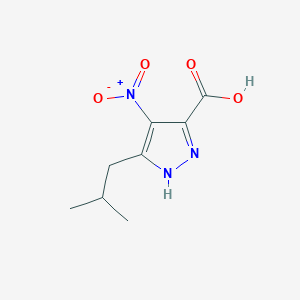
苯甲酰羟基(4-苯基丁基)膦酰基乙酸酯
描述
Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is a chemical compound with the molecular formula C19H23O4P . It has a molecular weight of 346.35700 .
Molecular Structure Analysis
The IUPAC name for this compound is (2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid . The InChI string isInChI=1S/C19H23O4P/c20-19 (23-15-18-12-5-2-6-13-18)16-24 (21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2, (H,21,22) . The Canonical SMILES is C1=CC=C (C=C1)CCCCP (=O) (CC (=O)OCC2=CC=CC=C2)O . Physical And Chemical Properties Analysis
The compound has a LogP value of 4.02310 , indicating its lipophilicity. The Polar Surface Area (PSA) is 73.41000 , which can influence its permeability across biological membranes.科学研究应用
催化苄基化反应
Kischel 等人 (2007) 的研究展示了铁催化的 1,3-二羰基化合物的苄基化用途,产生了具有药学价值的产物。此工艺突出了以类似于苯甲酰羟基(4-苯基丁基)膦酰基乙酸酯的衍生物的方式修饰化合物的一条通用且有效的途径,强调了此类反应在药物合成中的潜力 (Kischel et al., 2007)。
膦酸酯的合成
Pernak 等人 (2000) 详细介绍了由曼尼希碱和三烷基亚磷酸酯制备二烷基[2-羟基-5-(苯偶氮)苄基]膦酸酯,展示了一种可用于合成具有类似于苯甲酰羟基(4-苯基丁基)膦酰基乙酸酯中官能团的化合物的方法。这说明了此类化合物在合成和设计新分子中的化学多功能性和潜在应用 (Pernak et al., 2000)。
动力学拆分和膜反应器开发
Liese 等人 (2002) 探索了 2-羟基-4-苯基丁酸乙酯的动力学拆分,这是一个对于生产 ACE 抑制剂中间体很重要的工艺。尽管与苯甲酰羟基(4-苯基丁基)膦酰基乙酸酯没有直接关系,但此项研究强调了此类化合物在合成具有医学重要性的分子中的相关性,采用了膜反应器等创新技术来提高效率 (Liese et al., 2002)。
亲脂性和生物活性研究
Jankech 等人 (2020) 研究了 4-氨基水杨酸苯胺的氟化苄基氨基甲酸酯的亲水亲脂性质,旨在将这些性质与生物活性相关联。他们的工作提供了关于化合物修饰(例如改变羟基和苄基)如何影响亲脂性以及由此产生的这些分子的潜在治疗应用的见解 (Jankech et al., 2020)。
属性
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDMCYBWLREELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525888 | |
| Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate | |
CAS RN |
87460-09-1 | |
| Record name | 1-(Phenylmethyl) 2-[hydroxy(4-phenylbutyl)phosphinyl]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87460-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (hydroxy-(4-phenylbutyl)phosphinyl) acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087460091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, [hydroxy(4-phenylbutyl)phosphinyl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


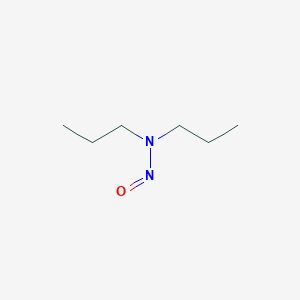

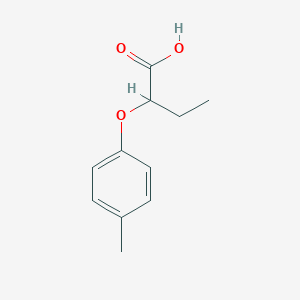
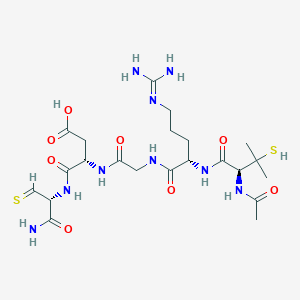
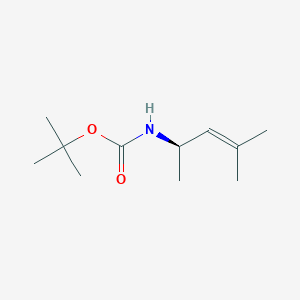
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)

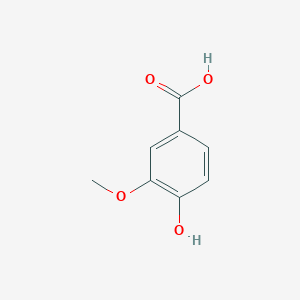
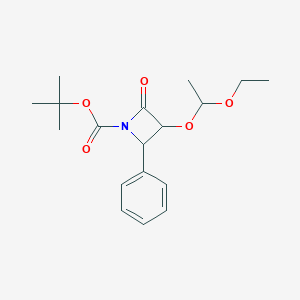
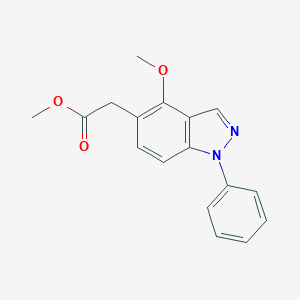
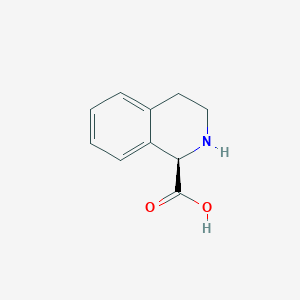
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
